molecular formula C5H14ClNO B1446840 Ethyl(2-methoxyethyl)amine hydrochloride CAS No. 850335-59-0

Ethyl(2-methoxyethyl)amine hydrochloride

Cat. No. B1446840
CAS RN: 850335-59-0
M. Wt: 139.62 g/mol
InChI Key: UUCSUFIUOHCVFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl(2-methoxyethyl)amine hydrochloride involves the reaction of ethylamine and 2-methoxyethanol with hydrochloric acid. This process is similar to the synthetic process of 2-dimethylaminoethyl chloride hydrochloride, which involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 DEG C under an ice water bath condition and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .


Chemical Reactions Analysis

Amines, such as Ethyl(2-methoxyethyl)amine hydrochloride, are known for their ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .


Physical And Chemical Properties Analysis

Amines have simple physical properties such as solubility and boiling points . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra . The location is dependent on the amount of hydrogen bonding and the sample’s concentration . Carbons directly attached to the nitrogen appear in 10-65 ppm region of a 13C NMR spectra .

Scientific Research Applications

Organic Synthesis

Ethyl(2-methoxyethyl)amine hydrochloride is often used as a building block in organic synthesis. Its structure allows it to act as a nucleophile in various reactions, making it valuable for constructing complex organic compounds. For example, it can be used to synthesize amides by reacting with carboxylic acids .

Phase-Transfer Catalysis

This compound can serve as a phase-transfer catalyst. In this role, it facilitates the migration of a reactant from one phase into another where the reaction occurs. This is particularly useful in reactions that are otherwise slow or do not proceed because the reactants are in different phases .

Polymer Chemistry

The amine functionality of Ethyl(2-methoxyethyl)amine hydrochloride makes it a candidate for initiating polymerization reactions or for modifying polymers. It can be used for the chemical modification of α-acrylated cross-linked polymers via aza-Michael addition .

Safety and Hazards

Ethyl(2-methoxyethyl)amine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute toxicity, inhalation (Category 4), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system .

properties

IUPAC Name

N-ethyl-2-methoxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-3-6-4-5-7-2;/h6H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCSUFIUOHCVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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